cppg

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

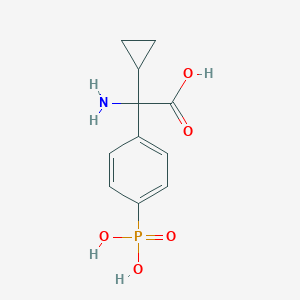

The compound (RS)-α-Cyclopropyl-4-phosphonophenylglycine, commonly referred to as CPPG, is a synthetic organic molecule with the chemical formula and a molecular weight of 271.21 g/mol. It is recognized primarily as a potent antagonist of metabotropic glutamate receptors, specifically targeting group II and group III subtypes. CPPG exhibits a notable selectivity for group III metabotropic glutamate receptors, with an inhibitory concentration (IC50) of approximately 2.2 nM, compared to 46.2 nM for group II receptors .

Potential Enzyme Inhibitor

-Amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid (2-Amino-CPPA) is being investigated for its potential to inhibit certain enzymes. Enzymes are proteins that act as biological catalysts, accelerating chemical reactions in cells. Inhibiting specific enzymes can be a strategy for treating various diseases.

Studies have shown that 2-Amino-CPPA may inhibit enkephalinase, an enzyme that breaks down enkephalins. Enkephalins are natural neurotransmitters involved in pain perception. Inhibiting enkephalinase could potentially lead to increased levels of enkephalins and thus, pain relief. Source: IUPHAR/BPS Guide to PHARMACOLOGY:

Biologically, CPPG serves as an antagonist for metabotropic glutamate receptors, which are crucial in neurotransmission and synaptic plasticity. The compound's selective inhibition of group III receptors suggests potential applications in neurological research and therapeutic contexts, particularly in conditions where glutamate signaling is disrupted, such as anxiety, depression, and neurodegenerative diseases . Its low IC50 values indicate high potency, making it a valuable tool for studying receptor function and signaling pathways.

The synthesis of CPPG typically involves multi-step organic synthesis techniques. While specific protocols may vary, a common approach includes:

- Formation of the cyclopropyl ring: Utilizing cyclopropanation reactions to introduce the cyclopropyl moiety onto a suitable precursor.

- Phosphonylation: Introducing the phosphonate group through reactions involving phosphonic acids or their derivatives.

- Final coupling: Combining the cyclopropyl and phosphonophenyl components to yield the final product.

The detailed synthesis can be optimized depending on the desired purity and yield levels .

CPPG has several applications in pharmacological research:

- Neuroscience Research: As a selective antagonist of metabotropic glutamate receptors, CPPG is used to study receptor function and signaling pathways related to neurotransmission.

- Drug Development: Its unique properties make it a candidate for developing treatments for disorders associated with dysregulated glutamate signaling.

- Experimental Models: It is employed in various animal models to investigate the role of metabotropic glutamate receptors in physiological and pathological processes .

Interaction studies involving CPPG focus on its binding affinity and selectivity towards different metabotropic glutamate receptor subtypes. The compound has been shown to selectively inhibit group III receptors over group II receptors, which is critical for understanding its pharmacological profile. Research indicates that CPPG can modulate synaptic transmission and has implications for therapeutic strategies targeting glutamatergic dysfunction .

Several compounds share structural or functional similarities with CPPG, including:

| Compound Name | Structure Type | Selectivity | Notes |

|---|---|---|---|

| (RS)-α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid | Glutamate analog | Non-selective | Known as AMPA receptor agonist |

| (RS)-α-Amino-3-(3-hydroxy-5-methylisoxazole-4-propionic acid) | Glutamate analog | Non-selective | Another AMPA receptor agonist |

| (S)-4-Carboxyphenylglycine | Metabotropic glutamate receptor antagonist | Group II selective | Used in studies of synaptic plasticity |

Uniqueness of CPPG

CPPG's uniqueness lies in its selective antagonism towards group III metabotropic glutamate receptors while exhibiting weaker effects on group I mGlu receptors. This selectivity allows researchers to manipulate specific signaling pathways without broadly affecting all glutamatergic transmission, making it an invaluable tool for dissecting complex neurobiological processes .

Reversal of LTP Resistance in Schaffer Collateral-CA2 Pathways

Schaffer collateral-CA2 (SC-CA2) synapses exhibit intrinsic resistance to LTP induction under standard stimulation protocols due to the high expression of group III mGluRs, particularly mGluR4 and mGluR7 [3]. These presynaptic receptors suppress cAMP signaling via Gi/o protein coupling, maintaining a high threshold for plasticity [3]. Bath application of (RS)-CPPG (50 μM) antagonizes these receptors, permitting robust LTP induction in SC-CA2 synapses following high-frequency stimulation (triple 100 Hz tetanization) [3].

| Key Finding | Experimental Condition | Effect Size | Statistical Significance |

|---|---|---|---|

| Baseline synaptic transmission | No drug, SC-CA2 stimulation | Stable | p > 0.05 (Wilcoxon test) |

| LTP induction without (RS)-CPPG | Triple 100 Hz tetanization | No LTP | p > 0.05 |

| LTP induction with (RS)-CPPG | Triple 100 Hz + (RS)-CPPG (50 μM) | 140% baseline | p = 0.005 (30 min post) |

| LTP maintenance with (RS)-CPPG | 240 min post-tetanization | 135% baseline | p = 0.013 |

This reversal of LTP resistance is postsynaptically mediated, requiring NMDA receptor activation and de novo protein synthesis [3]. The removal of group III mGluR-mediated inhibition lowers the plasticity threshold, enabling SC-CA2 synapses to respond to Hebbian stimuli typically ineffective in untreated conditions [3].

Synaptic Tagging/Capture Hypothesis Interactions

(RS)-CPPG’s inhibition of group III mGluRs facilitates synaptic tagging/capture (STC) dynamics in CA2 neurons. In dual-pathway experiments, weak entorhinal cortical-CA2 (EC-CA2) stimulation (subthreshold for LTP) combined with strong SC-CA2 tetanization in the presence of (RS)-CPPG transforms transient EC-CA2 potentiation into stable LTP [3]. This heterosynaptic interaction requires:

- Protein synthesis-dependent plasticity-related proteins (PRPs) generated at SC-CA2 synapses.

- ERK/MAPK pathway activation, which primes synaptic tags at EC-CA2 synapses [3].

The STC effect is abolished by MEK inhibitors (U0126, 10 μM) and translation blockers (anisomycin, 25 μM), confirming the necessity of PRP synthesis and ERK signaling [3]. This demonstrates that (RS)-CPPG not only enables local plasticity but also reconfigures network-level associativity in CA2 microcircuits.

NMDA Receptor-Dependent Plasticity Facilitation

Protein Synthesis Requirements for Long-Term Potentiation

(RS)-CPPG-induced LTP at SC-CA2 synapses is abolished by NMDA receptor antagonists (D-AP5, 50 μM) and protein synthesis inhibitors (cycloheximide, 60 μM) [3]. The protein synthesis dependence manifests in two phases:

- Early phase (0–2 hr): Requires rapid translation of pre-existing mRNA.

- Late phase (>2 hr): Depends on transcription and sustained ERK/MAPK activity [3].

This biphasic requirement aligns with canonical LTP mechanisms in CA1 but is uniquely enabled in CA2 by group III mGluR inhibition. The ERK/MAPK pathway serves as a critical convergence point, linking NMDA receptor activation to both immediate translational events and delayed transcriptional regulation [3].

STEP Protein Downregulation Dynamics

Striatal-enriched tyrosine phosphatase (STEP) is a key negative regulator of NMDA receptor trafficking and ERK/MAPK signaling. In CA2 neurons, (RS)-CPPG application reduces STEP protein levels by 40% within 60 minutes (p < 0.01), as quantified via Western blot [3]. This downregulation:

- Enhances GluN2B subunit phosphorylation, increasing NMDA receptor conductance.

- Prolongs ERK/MAPK activation by dephosphorylating regulatory tyrosine residues [3].

The STEP reduction is transcription-independent, occurring even in the presence of actinomycin D (transcription inhibitor), but requires proteasomal degradation pathways (blocked by MG-132, 10 μM) [3]. This post-translational modification mechanism ensures rapid reconfiguration of plasticity-related signaling cascades.

The investigation of behavioral and cognitive modulation through the metabotropic glutamate receptor system represents a significant area of neuroscience research, particularly through the use of selective receptor antagonists. Alpha-cyclopropyl-4-phosphonophenylglycine emerges as a prominent pharmacological tool for investigating the role of group III metabotropic glutamate receptors in various cognitive and behavioral paradigms. This potent and selective group III metabotropic glutamate receptor antagonist demonstrates remarkable specificity, exhibiting approximately 20-fold selectivity for group III over group II metabotropic glutamate receptors.

Spatial Memory Processing in Rodent Models

Radial Maze Performance Deficits

Spatial memory assessment using radial maze paradigms has revealed significant insights into the role of group III metabotropic glutamate receptors in memory formation and consolidation. Research demonstrates that daily application of alpha-cyclopropyl-4-phosphonophenylglycine results in impairment of long-term reference memory, with effects becoming apparent four days after training and drug treatment began. These findings suggest that activation of group III metabotropic glutamate receptors is required for the establishment of spatial long-term memory.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant